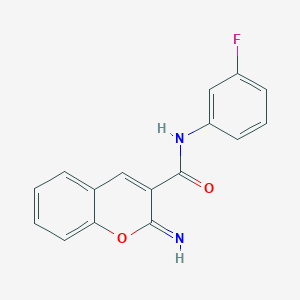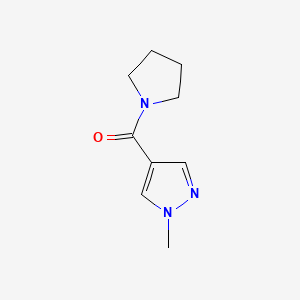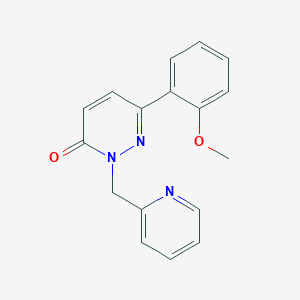
5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole (FMPP) is a synthetic compound that has been studied for its potential applications in biochemistry and physiology. FMPP is a heterocyclic compound with a five-membered ring structure and is derived from the parent compound pyrazole. It is a relatively new compound and has been studied for its potential applications in scientific research.
Scientific Research Applications
5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been studied for its potential applications in scientific research. It has been found to have potential applications in the fields of biochemistry, physiology, and molecular biology. 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been used to study the effects of various compounds on cell growth and metabolism, as well as to investigate the effects of drugs on the body. 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has also been studied as a potential drug delivery system, as it has been found to be able to bind to certain receptors in the body and deliver drugs to specific locations.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is not fully understood, however it is believed to act as a ligand that binds to certain receptors in the body and modulates their activity. 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been found to bind to the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and appetite. 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has also been found to bind to the GABA receptor, which is involved in the regulation of sleep, anxiety, and pain.
Biochemical and Physiological Effects
5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins, hormones that regulate inflammation, pain, and blood pressure. 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole has also been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole in lab experiments is its ability to bind to certain receptors in the body. This allows researchers to study the effects of various compounds on specific receptors, as well as to investigate the effects of drugs on the body. However, one of the main limitations of using 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole in lab experiments is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
The potential applications of 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole in scientific research are still being explored. Future research could focus on developing new methods for synthesizing 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole, as well as investigating its potential applications in drug delivery systems and its ability to modulate the activity of various receptors in the body. Additionally, further research could investigate the effects of 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole on various biochemical and physiological processes, such as inflammation, pain, and blood pressure. Finally, further research could investigate the potential of 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole as an alternative therapeutic agent for various diseases and conditions.
Synthesis Methods
The synthesis of 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is achieved through a multi-step process involving the reaction of 4-methylphenol with 3-methoxybenzoyl chloride in the presence of a base, followed by the addition of furan-2-yl chloride. The reaction of these compounds produces the desired compound 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and is generally performed at room temperature.
properties
IUPAC Name |
[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-8-10-16(11-9-15)19-14-20(21-7-4-12-27-21)24(23-19)22(25)17-5-3-6-18(13-17)26-2/h3-13,20H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZZOLPQGVUNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6577767.png)


![1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6577786.png)
![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B6577791.png)
![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6577822.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6577828.png)


![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}-2,4-dimethoxybenzamide](/img/structure/B6577848.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6577852.png)
![N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B6577853.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B6577857.png)
